molecular formula C8H14INO3 B14487367 Methyl 5-(2-iodoacetamido)pentanoate CAS No. 63984-38-3

Methyl 5-(2-iodoacetamido)pentanoate

Cat. No.: B14487367
CAS No.: 63984-38-3
M. Wt: 299.11 g/mol
InChI Key: HNOXSODSZOIVDI-UHFFFAOYSA-N
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Description

Methyl 5-(2-iodoacetamido)pentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which consists of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-iodoacetamido)pentanoate typically involves the esterification of 5-(2-iodoacetamido)pentanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-iodoacetamido)pentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines.

    Hydrolysis: The ester group can be hydrolyzed to yield 5-(2-iodoacetamido)pentanoic acid and methanol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide, at room temperature.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of this compound.

    Hydrolysis: The major products are 5-(2-iodoacetamido)pentanoic acid and methanol.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 5-(2-iodoacetamido)pentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the modification of amino acids.

    Biology: The compound is used in the study of protein structure and function, as it can modify cysteine residues in proteins.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(2-iodoacetamido)pentanoate involves the alkylation of thiol groups in proteins. The iodine atom in the compound is highly reactive and can form covalent bonds with the sulfur atom in cysteine residues. This modification can inhibit the activity of enzymes that rely on cysteine for their catalytic function. The compound can also interact with other nucleophilic sites in proteins, leading to changes in protein structure and function.

Comparison with Similar Compounds

Methyl 5-(2-iodoacetamido)pentanoate can be compared with other similar compounds, such as:

    Methyl 5-(2-chloroacetamido)pentanoate: This compound has a chlorine atom instead of iodine and is less reactive.

    Methyl 5-(2-bromoacetamido)pentanoate: This compound has a bromine atom and exhibits intermediate reactivity between the chloro and iodo derivatives.

    Methyl 5-(2-fluoroacetamido)pentanoate: This compound has a fluorine atom and is the least reactive among the halogenated derivatives.

The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it particularly useful in applications that require rapid and efficient modification of proteins.

Properties

CAS No.

63984-38-3

Molecular Formula

C8H14INO3

Molecular Weight

299.11 g/mol

IUPAC Name

methyl 5-[(2-iodoacetyl)amino]pentanoate

InChI

InChI=1S/C8H14INO3/c1-13-8(12)4-2-3-5-10-7(11)6-9/h2-6H2,1H3,(H,10,11)

InChI Key

HNOXSODSZOIVDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCNC(=O)CI

Origin of Product

United States

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